molecular formula C11H12O4 B494523 3-(3-Acetylphenoxy)propanoic acid

3-(3-Acetylphenoxy)propanoic acid

Cat. No.: B494523
M. Wt: 208.21g/mol
InChI Key: PFKGLCJKPYPMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetylphenoxy)propanoic acid is a synthetic propanoic acid derivative featuring a phenoxy group substituted with an acetyl moiety at the 3′ position of the aromatic ring.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21g/mol

IUPAC Name

3-(3-acetylphenoxy)propanoic acid

InChI

InChI=1S/C11H12O4/c1-8(12)9-3-2-4-10(7-9)15-6-5-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

PFKGLCJKPYPMCX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OCCC(=O)O

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Propanoic Acid Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference(s)
3-(3′-Hydroxyphenyl)propanoic acid 3′-hydroxyphenyl Colon metabolite, anticancer Formed during quercetin and chlorogenic acid metabolism; inhibits colon cancer cell proliferation at high concentrations (90% metabolite ratio) .
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-dichloro-4-hydroxyphenyl Antimicrobial (Gram-positive bacteria) Isolated from marine Streptomyces; selective activity against E. coli and S. aureus .
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenylamino with aromatic/heterocyclic substitutions Anticancer, antimicrobial Exhibited structure-dependent cytotoxicity against cancer cells (e.g., compounds 12, 14 in Table 1 of ); active against multidrug-resistant pathogens .
3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid 2-methyl-4-oxo-quinoline Antimicrobial Most potent in its series; disrupts bacterial Mg²⁺ binding, analogous to fluoroquinolones .
3-(2-Thienyl)propanoic acid 2-thienyl Research applications Used in material science and organic synthesis; no direct bioactivity reported .

Key Structural Determinants of Activity

Hydroxyl Groups: 3-(3′-Hydroxyphenyl)propanoic acid is a primary colon metabolite of polyphenols, with its bioactivity linked to dehydroxylation and oxidation pathways . Hydroxyl groups enhance solubility and interaction with cellular targets but may reduce metabolic stability. In contrast, chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show enhanced antimicrobial potency due to increased lipophilicity and membrane disruption .

Amino and Heterocyclic Modifications: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives leverage amino-linked aromatic/heterocyclic groups to target eukaryotic pathways (e.g., kinase inhibition in cancer cells) . Substitutions like nitro or methoxy groups modulate electron distribution, affecting binding affinity.

Acetylphenoxy vs. Hydroxyphenyl: The acetyl group in 3-(3-acetylphenoxy)propanoic acid may sterically hinder enzyme binding compared to hydroxylated analogs. However, it could improve bioavailability by resisting rapid phase II metabolism (e.g., glucuronidation).

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